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These comprehensive application notes and protocols provide a detailed guide for the
assessment of extrapyramidal symptoms (EPS) in clinical studies involving risperidone.
Accurate and consistent assessment of EPS is critical for evaluating the safety and tolerability
profile of risperidone and other antipsychotic medications.

Introduction to Extrapyramidal Symptoms

Extrapyramidal symptoms are drug-induced movement disorders that are a common side effect
of antipsychotic medications, including risperidone.[1] These symptoms arise from the blockade
of dopamine receptors in the nigrostriatal pathway.[1] The primary types of EPS include:

» Acute Dystonia: Sudden, involuntary muscle contractions, often affecting the neck, jaw, and
eyes.[2]

o Akathisia: A state of motor restlessness, characterized by a subjective feeling of inner
restlessness and a compelling urge to move.[2][3]

e Parkinsonism: Symptoms that mimic Parkinson's disease, including tremor, rigidity,
bradykinesia (slowness of movement), and postural instability.
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o Tardive Dyskinesia (TD): Involuntary, repetitive body movements, most commonly affecting
the orofacial region, that develop after long-term antipsychotic use.

The risk of risperidone-induced EPS is dose-dependent, with higher doses increasing the
likelihood of these side effects. Therefore, systematic assessment using validated rating scales
is essential in clinical trials.

Key Assessment Techniques and Rating Scales

Several standardized rating scales are widely used in clinical trials to quantify the severity of
EPS. The choice of scale depends on the specific type of EPS being assessed. The most
commonly used scales are the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes
Akathisia Rating Scale (BARS) for akathisia, and the Abnormal Involuntary Movement Scale
(AIMS) for tardive dyskinesia. The Extrapyramidal Symptom Rating Scale (ESRS) is a more
comprehensive instrument that assesses a wider range of movement disorders.

Workflow for EPS Assessment in a Clinical Trial
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Caption: Workflow of EPS assessment in a clinical trial.

Simpson-Angus Scale (SAS) for Parkinsonism

The SAS is a widely used, 10-item scale designed to measure drug-induced parkinsonism. It
primarily assesses rigidity, tremor, and salivation.

Data Presentation: SAS Scoring
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Item No. Item Scoring Range Description

0=Normal, 4=Stiff,
shuffling gait with

1 Gait 0-4
stooped posture and
minimal arm swing.
0=Normal, 4=Arms
2 Arm Dropping 0-4 remain stiffly

extended.

0=Normal, 4=Rigidity
3 Shoulder Shaking 0-4 with difficulty in

passive movement.

0=Normal, 4=Marked

4 Elbow Rigidity 0-4 o
rigidity.

L 0=Normal, 4=Marked

5 Wrist Rigidity 0-4 o
rigidity.
0=Normal, 4=Legs

6 Leg Pendulousness 0-4 remain stiff and do not
swing freely.
0=Normal, 4=Head

7 Head Dropping 0-4 remains fixed in one
position.
0=No response,

8 Glabellar Tap 0-4 - o
4=Repetitive blinking.
0=No tremor,

9 Tremor 0-4 4=Constant, marked
tremor.
0=Normal, 4=Frank

10 Salivation 0-4

drooling.

A total score is calculated by summing the scores for each of the 10 items. A score of >3 is
generally considered clinically significant.
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Experimental Protocol: SAS Administration

o Patient Position: The patient should be seated in a comfortable chair for most of the
examination.

o Gait Assessment: Observe the patient walking for a short distance, noting their posture, arm
swing, and stride.

» Rigidity Assessment:

o Arm Dropping: Have the patient extend their arms forward. Gently push down on their
arms and observe the resistance and return to the original position.

o Shoulder Shaking: Place your hands on the patient's shoulders and gently shake them to
assess for resistance.

o Elbow and Wrist Rigidity: Passively flex and extend the patient's elbow and wrist joints to
assess for cogwheel or lead-pipe rigidity.

o Leg Pendulousness: With the patient seated, gently swing their lower legs to observe the
freedom of movement.

o Head Dropping: While the patient is lying down, lift their head and let it drop to assess for
neck rigidity.

o Glabellar Tap: Tap gently on the patient's glabella (the area between the eyebrows) and
observe their blink response.

o Tremor Assessment: Observe the patient for any resting tremor in the hands, arms, or legs.

o Salivation Assessment: Observe the patient for any signs of excessive salivation or drooling.

Barnes Akathisia Rating Scale (BARS)

The BARS is the most commonly used scale to assess the severity of drug-induced akathisia. It
includes both objective and subjective components.

Data Presentation: BARS Scoring
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Component Scoring Range Description

0=Normal, 3=Constantly
Objective 0-3 engaged in restless

movements.

0=No inner restlessness,

3=Aware of an intense

Subjective Awareness 0-3 )
compulsion to move most of
the time.
o ) 0=No distress, 3=Severe
Subjective Distress 0-3 ]
distress.
Global Clinical Assessment 0-5 0=Absent, 5=Severe akathisia.

The total score is the sum of the Objective, Subjective Awareness, and Subjective Distress
scores, ranging from 0 to 9.

Experimental Protocol: BARS Administration

o Observation: Observe the patient while they are seated and then standing, each for a
minimum of two minutes. Engage the patient in a neutral conversation during this time.

» Objective Rating: Based on your observations, rate the objective signs of restlessness, such
as shuffling of the feet, rocking from foot to foot, or pacing.

o Subjective Inquiry: After the observation period, directly question the patient about their
subjective experience of restlessness. Ask about any feelings of inner tension, an inability to
keep their legs still, or a compulsion to move.

o Distress Rating: Inquire about the level of distress the patient experiences due to these
feelings of restlessness.

e Global Assessment: Based on the objective and subjective findings, provide a global clinical
assessment of the severity of akathisia.

Abnormal Involuntary Movement Scale (AIMS)
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The AIMS is a 12-item clinician-rated scale used to assess the severity of tardive dyskinesia.

Data F ion: AIMS Scori

Item No. Body Area Scoring Range Description

Muscles of Facial

1 Expression 0-4 0=None, 4=Severe.
2 Lips and Perioral Area  0-4 0=None, 4=Severe.
3 Jaw 0-4 0=None, 4=Severe.
4 Tongue 0-4 0=None, 4=Severe.
5 Upper Extremities 0-4 0=None, 4=Severe.
6 Lower Extremities 0-4 0=None, 4=Severe.
7 Trunk 0-4 0=None, 4=Severe.
8 Overall Severity 0-4 0=None, 4=Severe.
9 Incapacitation 0-4 0=None, 4=Severe.
O=Unaware, 4=Aware
10 Patient's Awareness 0-4 and severely

distressed.

Current Dental
11 Yes/No
Problems

Problems with
12 Yes/No
Dentures

A positive AIMS is generally defined as a score of 2 or more on two or more movements, or a
score of 3 or 4 on a single movement.

Experimental Protocol: AIMS Administration

o Patient Preparation: Ask the patient to remove anything from their mouth. The examination
should be conducted in a firm chair without arms.
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» Observation at Rest: Observe the patient unobtrusively while they are at rest, for example, in
the waiting room.

e Seated Examination:

(¢]

Ask the patient to sit with their hands on their knees, legs slightly apart, and feet flat on the
floor. Observe for any movements.

o

Ask the patient to open their mouth and observe their tongue at rest.

[¢]

Ask the patient to protrude their tongue.

[¢]

Ask the patient to tap their thumb with each finger as rapidly as possible for 10-15
seconds, first with the right hand, then with the left.

o Standing Examination:
o Ask the patient to stand up and observe their posture and any movements.
o Ask the patient to extend their arms in front of them with palms down.
o Have the patient walk a few paces, turn, and walk back.

e Scoring: Rate the severity of any observed involuntary movements for each body area on the
0-4 scale.

Extrapyramidal Symptom Rating Scale (ESRS)

The ESRS is a comprehensive scale that assesses four types of drug-induced movement
disorders: parkinsonism, akathisia, dystonia, and tardive dyskinesia. It includes a questionnaire
for subjective symptoms and an examination for objective signs.

Data Presentation: ESRS Subscales
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Subscale Description

A 12-item questionnaire rated on a 4-point scale

I. Questionnaire assessing the patient's subjective experience of
EPS.

II. Parkinsonism and Akathisia Examination A 7-item examination rated on a 7-point scale.

lll. Dystonia Examination A 10-item examination rated on a 7-point scale.

IV. Dyskinesia Examination A 7-item examination rated on a 7-point scale.

Four separate CGI-S scales for parkinsonism,
Clinical Global Impression (CGlI) akathisia, dystonia, and dyskinesia, rated on an

8-point scale.

Experimental Protocol: ESRS Administration

The administration of the ESRS is more extensive and requires specific training. The full
manual should be consulted for detailed instructions. The general procedure involves:

» Patient Interview: Administer the questionnaire to elicit the patient's subjective experience of
symptoms.

o Observation and Examination: Conduct a systematic physical examination to assess for
signs of parkinsonism, akathisia, dystonia, and dyskinesia, following the specific maneuvers
outlined in the ESRS manual. This includes observing the patient at rest and during specific
movements.

e Scoring: Rate each item on the respective subscales based on the interview and
examination findings.

e Global Impression: Provide a clinical global impression of severity for each of the four
movement disorder categories.

Relationship between EPS Types and Assessment
Scales
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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